proneuropeptide Y

Prohormone Convertase Kinetics Enzyme Specificity Neuropeptide Processing

Recombinant proneuropeptide Y (proNPY) is the only molecular form retaining the intact Lys38‑Arg39 dibasic cleavage site — the sole recognition motif for prohormone convertases PC1/3 (Km=96 µM, Vmax=47 pmol/min) and PC2 (Km=69 µM, Vmax=3 pmol/min). Mature NPY and CPON fragments lack this scissile bond and cannot substitute for prohormone processing studies or convertase kinetic assays. proNPY provides the full epitope complement (N‑terminal pro‑domain, NPY, and CPON) required for unambiguous precursor‑product tracking, immunoassay harmonization, and PPGL biomarker mass‑spec panel inclusion.

Molecular Formula C21H35N3O4
Molecular Weight 0
CAS No. 108317-02-8
Cat. No. B1167740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameproneuropeptide Y
CAS108317-02-8
Synonymsproneuropeptide Y
Molecular FormulaC21H35N3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proneuropeptide Y (CAS 108317-02-8) Procurement Guide: What Differentiates the Intact Prohormone from Mature NPY and Its Metabolites


Proneuropeptide Y (proNPY) is the 69‑amino‑acid prohormone precursor of neuropeptide Y (NPY), encoded by the NPY gene. Post‑translational processing at the single dibasic site Lys38‑Arg39 generates mature NPY(1–36)amide and the C‑terminal flanking peptide CPON [1]. Unlike the mature NPY peptide or its circulating fragments, proNPY retains the intact Lys38‑Arg39 scissile bond, making it the definitive substrate for prohormone convertases PC1/3 and PC2 and the only molecular form that enables simultaneous detection of all NPY‑related epitopes [2]. Listed under CAS 108317‑02‑8, proNPY is available as a recombinant product for non‑human research applications including enzymology, biomarker development, and immunoassay standardization.

Why Mature NPY, CPON, or Synthetic NPY Analogs Cannot Replace Proneuropeptide Y in Mechanistic and Diagnostic Workflows


Mature NPY(1–36)amide and its metabolites (NPY2–36, NPY3–36, etc.) are the fully processed end‑products of proNPY cleavage and consequently lack the Lys38‑Arg39 dibasic site that is the sole recognition motif for prohormone convertases PC1/3 and PC2 [1]. Substituting these fragments for intact proNPY renders prohormone processing studies impossible because the scissile bond is absent. Similarly, CPON bears only the C‑terminal domain and cannot report on NPY‑region processing. Commercial NPY immunoassays further illustrate the substitution risk: they exhibit diagnostic sensitivity ranging from 33% to 100% depending on antibody epitope cross‑reactivity with proNPY and its metabolites, meaning that a mature‑NPY‑only measurement may miss the precursor fraction entirely [2]. Only authentic proNPY provides the full epitope complement (N‑terminal pro‑domain, NPY sequence, and CPON) required for unambiguous precursor‑product tracking and for use as a substrate in prohormone convertase kinetic assays.

Quantitative Differentiation Evidence for Proneuropeptide Y (CAS 108317-02-8) Relative to Its Closest Comparators


ProNPY Enables Quantitative Discrimination of PC1/3 versus PC2 Prohormone Convertase Activity

Full‑length recombinant ProNPY is the only substrate that quantitatively delineates the catalytic disparity between PC1/3 and PC2. In vitro cleavage assays demonstrate that PC1/3 processes ProNPY with a Vmax of 47 pmol/min (Km = 96 µM), whereas PC2 achieves only 3 pmol/min (Km = 69 µM), giving an approximately 16‑fold difference in catalytic turnover (Vmax/Km ratio 494 vs 46 ×10⁻⁹ L/min) [1]. Mature NPY(1–36)amide and its fragments lack the Lys38‑Arg39 scissile bond and are completely inert in this assay. Additionally, the shortest ProNPY‑derived peptide (28‑43)‑ProNPY is cleaved by PC1/3 but not by PC2, confirming that substrate length also discriminates between the two convertases [1].

Prohormone Convertase Kinetics Enzyme Specificity Neuropeptide Processing

Multiplex MS/MS Quantification of ProNPY and Eight Metabolites Reveals Non‑Redundant Diagnostic Performance Relative to Metanephrines

A validated micro‑UHPLC‑MS/MS assay was used to quantify proNPY, NPY1‑39, NPY1‑37, NPY1‑36, NPY2‑36, NPY3‑36, NPY1‑35, NPY3‑35, and CPON in plasma from 32 pheochromocytoma/paraganglioma (PPGL) patients [1]. Depending on the peptide measured, NPY‑related analytes were above the upper reference limit (URL) in 20% to 67% of patients. In the same cohort, plasma free normetanephrine was above URL in 87% of patients and metanephrine in 40% [1]. The non‑overlapping elevation patterns indicate that proNPY and its metabolites provide complementary diagnostic information that cannot be inferred from mature NPY or metanephrine levels alone.

Biomarker Discovery Pheochromocytoma Mass Spectrometry

Divergent Processing of ProNPY by Prohormone Thiol Protease versus Aspartic Proteinase Establishes a Unique Substrate Selectivity Profile

Comparative in vitro processing of recombinant proenkephalin, proNPY, and proopiomelanocortin (POMC) by four chromaffin granule proteases established a rank‑order substrate preference uniquely accessible through proNPY [1]. Prohormone thiol protease (PTP) cleaved proenkephalin most readily, followed by good cleavage of proNPY, and minimal processing of POMC. The 70‑kDa aspartic proteinase cleaved POMC most readily, with only limited cleavage of proNPY. PC1/3 and PC2 preferred POMC over proNPY [1]. Neither mature NPY nor CPON can report this selectivity profile because they lack the intact precursor structure recognized by these processing enzymes.

Prohormone Processing Cysteine Protease Substrate Selectivity

Semisynthetic Full‑Length 69‑Amino‑Acid ProNPY Analogues Enable Labeled Substrate Studies Impossible with Mature NPY Fragments

Expressed protein ligation (EPL) was used to generate the first full‑length 69‑amino‑acid proNPY analogues incorporating carboxyfluorescein or biotin labels at defined positions [1]. All five analogues retained dual immunoreactivity with monoclonal antibodies against NPY and CPON, confirming correct folding and epitope preservation. These analogues contain the intact Lys38‑Arg39 cleavage site and the N‑terminal pro‑domain, making them active substrates for prohormone convertase binding and cleavage assays. In contrast, commercially available mature NPY(1–36)amide and CPON fragments lack either the N‑terminal domain or the NPY sequence and the dibasic site, rendering them structurally and functionally incomplete as convertase substrates [1].

Peptide Semisynthesis Prohormone Convertase Expressed Protein Ligation

ProNPY‑Specific Immunoreactivity Enables Unambiguous Precursor‑to‑Product Tracking in Tissue Processing Studies

Immunohistochemical and chromatographic analyses of human frontal cortex and rat suprachiasmatic nucleus (SCN) demonstrated that antisera against the C‑terminal CPON epitope detect both intact proNPY and free CPON, whereas antisera against amidated NPY(32‑36) detect only the mature peptide . In the rat SCN, CPON‑immunoreactive nerve fibers were more numerous than NPYamide‑immunoreactive fibers, revealing differential spatial distribution of precursor‑derived peptides . Gel filtration confirmed that no intact proNPY remains in cortical extracts, indicating complete processing in vivo . This discriminatory power contrasts sharply with commercial NPY immunoassays, whose diagnostic sensitivity for PPGL ranges from 33% to 100% depending on cross‑reactivity with proNPY and metabolites [1].

Immunoassay Specificity Prohormone Processing Tissue Distribution

High‑Value Application Scenarios for Proneuropeptide Y (CAS 108317‑02‑8)


Prohormone Convertase PC1/3 Inhibitor Screening Using Recombinant ProNPY as the Definitive Substrate

Pharmaceutical screening campaigns targeting PC1/3 for metabolic or cardiovascular indications require a substrate with well‑characterized, discriminatory kinetics. Recombinant proNPY provides the only substrate with established catalytic parameters for both PC1/3 (Vmax = 47 pmol/min, Km = 96 µM) and PC2 (Vmax = 3 pmol/min, Km = 69 µM), enabling robust Z'‑factor calculation and hit identification [1]. Mature NPY cannot substitute because it lacks the Lys38‑Arg39 cleavage site. Fluorescently labeled full‑length proNPY analogues generated by expressed protein ligation further enable real‑time FRET‑based cleavage assays [2].

Multiplex LC‑MS/MS Biomarker Panel for PPGL Diagnosis in Renally Impaired Patients

Clinical laboratories developing mass spectrometry‑based assays for pheochromocytoma/paraganglioma (PPGL) should include proNPY in their multiplex panel. The established micro‑UHPLC‑MS/MS method quantifies proNPY alongside eight NPY metabolites, detecting elevated levels in 20–67% of PPGL patients [3]. Critically, NPY‑related peptides are not affected by renal function impairment or catecholamine‑reuptake‑interfering medications that confound metanephrine measurements, making proNPY an essential backup biomarker for patients in whom the metanephrine gold standard is unreliable [3].

Universal Reference Standard for Harmonization of NPY Immunoassays

The wide diagnostic sensitivity range of commercial NPY immunoassays (33–100%) reflects inconsistent cross‑reactivity with proNPY and its metabolites [3]. Recombinant proNPY, with its dual NPY and CPON epitopes, can serve as a common calibrator to harmonize assays targeting different NPY‑related peptides. Its complete processing in tissue extracts (no intact proNPY detected in human cortex) confirms that spiked proNPY recovery can benchmark assay performance for both precursor and product detection .

Recombinant NPY Biomanufacturing Process Optimization Using ProNPY as the Starting Substrate

Biomanufacturing of mature NPY(1–36)amide for research or therapeutic applications requires efficient in vitro processing of the prohormone. Process engineers can select PC1/3 over PC2 based on its 16‑fold higher Vmax (47 vs 3 pmol/min) to maximize yield [1]. The kinetic parameters (Km = 96 µM for PC1/3) guide enzyme loading, substrate concentration, and residence time optimization, enabling rational scale‑up that is impossible without the quantitative data available exclusively for authentic proNPY [1].

Quote Request

Request a Quote for proneuropeptide Y

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.